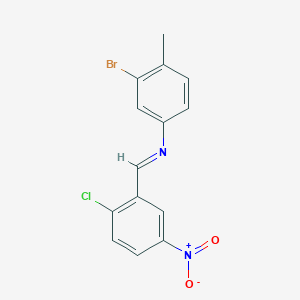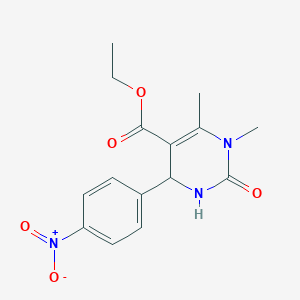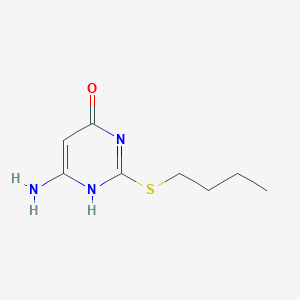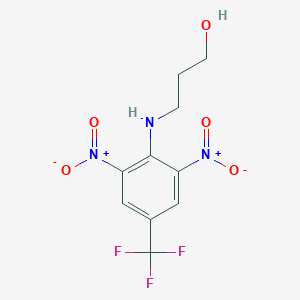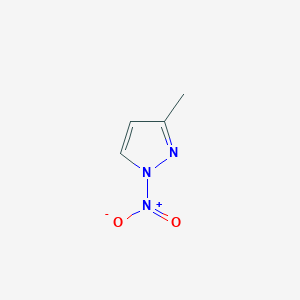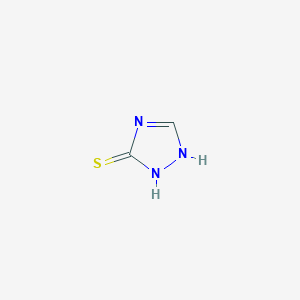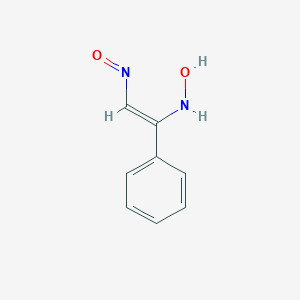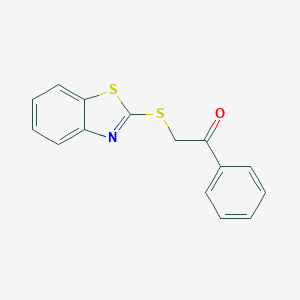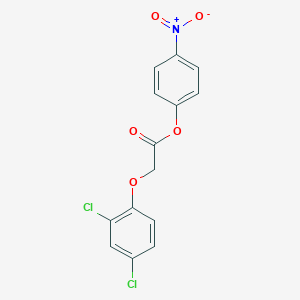
4-Nitrophenyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDPA, is a chemical compound used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. NDPA is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst.
Mécanisme D'action
NDPA inhibits 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. NDPA is a reversible inhibitor, meaning that its effects are temporary and can be reversed once it is removed from the system.
Effets Biochimiques Et Physiologiques
The inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by NDPA can lead to a variety of biochemical and physiological effects. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can affect many physiological processes including muscle contraction, cognition, and memory. NDPA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NDPA is a useful tool for studying the role of acetylcholine in various physiological processes. Its reversible inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity allows for precise control over acetylcholine levels. However, NDPA has some limitations in lab experiments. Its effects are temporary and can be reversed once it is removed from the system, making it difficult to study long-term effects. Additionally, NDPA is not selective for 4-Nitrophenyl (2,4-dichlorophenoxy)acetate and can inhibit other enzymes, which can lead to unintended effects.
Orientations Futures
There are many potential future directions for research involving NDPA. One area of interest is the development of NDPA-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of NDPA inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity and its potential for the treatment of cognitive disorders. Finally, the development of more selective inhibitors of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate that do not inhibit other enzymes would be a valuable tool for studying the role of acetylcholine in various physiological processes.
Méthodes De Synthèse
NDPA is synthesized through a multi-step process starting with the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst. This reaction forms 4-nitrophenyl 2,4-dichlorophenoxyacetate, which is then purified and recrystallized to obtain NDPA. The purity of NDPA can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
NDPA is commonly used in scientific research as an inhibitor of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity. 4-Nitrophenyl (2,4-dichlorophenoxy)acetate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction and cognitive function. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can be useful in studying the role of acetylcholine in various physiological processes. NDPA has also been used in the development of pesticides and herbicides.
Propriétés
Numéro CAS |
67829-93-0 |
|---|---|
Nom du produit |
4-Nitrophenyl (2,4-dichlorophenoxy)acetate |
Formule moléculaire |
C14H9Cl2NO5 |
Poids moléculaire |
342.1 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-1-6-13(12(16)7-9)21-8-14(18)22-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2 |
Clé InChI |
UPYOHDGWOGLAKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)


![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
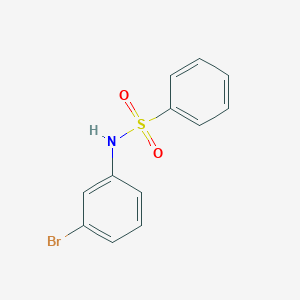
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
